

ZM 306416 in Cancer Cell Lines: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM 306416 is a potent small molecule inhibitor with a multifaceted mechanism of action, primarily targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. This technical guide provides an in-depth overview of the core characteristics of **ZM 306416**, with a focus on its effects in cancer cell lines. The information presented herein is intended to support researchers and drug development professionals in their exploration of this compound's therapeutic potential.

Core Mechanism of Action

ZM 306416 is a multi-targeted kinase inhibitor, demonstrating significant inhibitory activity against Vascular Endothelial Growth Factor Receptors (VEGFR) and the Epidermal Growth Factor Receptor (EGFR). Specifically, it has been shown to inhibit VEGFR1 (Flt) and KDR (VEGFR-2), key mediators of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[1][2] Additionally, **ZM 306416** is a potent inhibitor of EGFR, a receptor tyrosine kinase that, when dysregulated, drives the proliferation and survival of cancer cells in various malignancies.[1][2]

Quantitative Data Presentation



The inhibitory activity of **ZM 306416** has been quantified against its primary kinase targets and in various cancer cell lines. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.

Table 1: Kinase Inhibitory Activity of ZM 306416

Target Kinase	IC50 (μM)
VEGFR1 (Flt)	0.33[1][2]
EGFR	<0.01[1][2]

Table 2: Anti-proliferative Activity of **ZM 306416** in Cancer Cell Lines

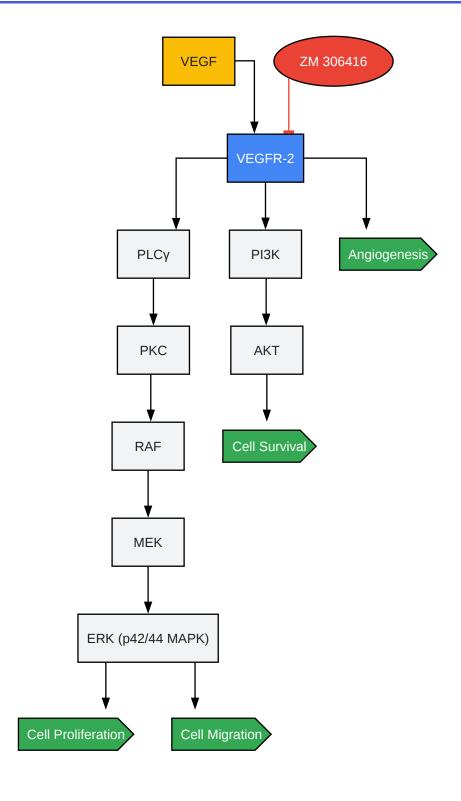
Cell Line	Cancer Type	IC50 (µM)
H3255	Non-Small Cell Lung Cancer (NSCLC)	0.09[1]
HCC4011	Non-Small Cell Lung Cancer (NSCLC)	0.072[1]
A549-EGFRB	Non-Small Cell Lung Cancer (NSCLC)	0.67[3]

Signaling Pathways and Experimental Workflows

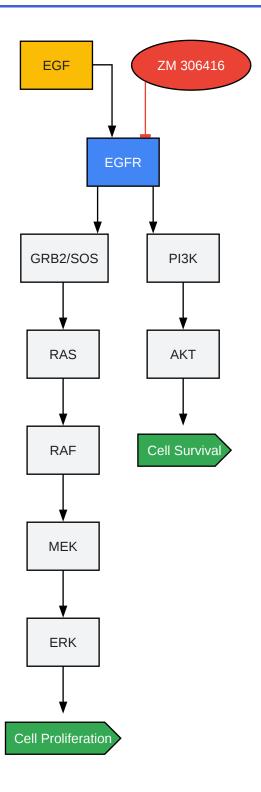
The inhibitory action of **ZM 306416** on VEGFR and EGFR disrupts critical downstream signaling cascades. The following diagrams, generated using Graphviz (DOT language), illustrate the targeted pathways and a general experimental workflow for characterizing such a kinase inhibitor.

Signaling Pathways

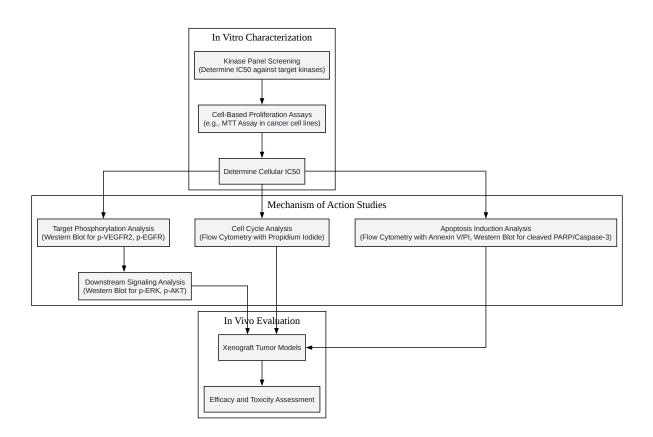












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References

- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
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